1-(4-Methylbenzoyl)pyrrolidine
Overview
Description
1-(4-Methylbenzoyl)pyrrolidine is an organic compound with the molecular formula C12H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 4-methylbenzoyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylbenzoyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 4-methylbenzoic acid. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohol derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions may require a base like triethylamine and are conducted in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylbenzoyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzoyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
4-Methylbenzoic Acid: The precursor used in the synthesis of 1-(4-Methylbenzoyl)pyrrolidine.
N-Benzoylpyrrolidine: A similar compound with a benzoyl group instead of a 4-methylbenzoyl group.
Uniqueness
This compound is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and ability to interact with specific biological targets compared to its parent compounds and other derivatives .
Biological Activity
1-(4-Methylbenzoyl)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including research findings, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrrolidine ring substituted with a 4-methylbenzoyl group. The structural uniqueness of this compound contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest strong antibacterial effects, comparable to established antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.96 - 7.81 |
Escherichia coli | 2.0 - 10.0 |
These results highlight the compound's potential as a therapeutic agent against bacterial infections .
Anticancer Activity
This compound has also been investigated for its anticancer properties. It demonstrates notable antiproliferative activity against several cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and ovarian cancer (COV318 and OVCAR-3). The IC50 values for these cell lines range from 19.9 to 75.3 µM, indicating effective inhibition of cancer cell growth.
Cancer Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 19.9 |
MCF-7 | 75.3 |
COV318 | 30.0 |
OVCAR-3 | 45.5 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer drugs .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in cell proliferation and survival pathways, thereby inducing apoptosis in cancer cells. For instance, it has been shown to bind competitively to enzyme active sites, disrupting normal cellular functions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Biological Activity | IC50/MIC Values |
---|---|---|
Pyrrolidine | Antimicrobial | Higher MIC values |
N-Benzoylpyrrolidine | Moderate anticancer activity | IC50 > 100 µM |
Benzoylpiperidine | Strong anticancer activity | IC50 as low as 0.84 µM |
This comparison illustrates that while related compounds exhibit some biological activity, this compound shows enhanced potency in both antimicrobial and anticancer assays .
Case Studies
Several studies have focused on the therapeutic potential of this compound:
- Anticancer Study : A recent study evaluated the effects of this compound on human breast cancer cells, revealing a dose-dependent reduction in cell viability, suggesting its potential as an effective treatment option.
- Antimicrobial Study : In another investigation, the compound was tested against multidrug-resistant bacterial strains, demonstrating significant antibacterial activity that warrants further exploration for clinical applications.
Properties
IUPAC Name |
(4-methylphenyl)-pyrrolidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-4-6-11(7-5-10)12(14)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMOFZGGGOFRPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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